molecular formula C6H7NO3 B14726447 methyl N-(furan-3-yl)carbamate

methyl N-(furan-3-yl)carbamate

Cat. No.: B14726447
M. Wt: 141.12 g/mol
InChI Key: DCTSNXNLHMHQMG-UHFFFAOYSA-N
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Description

Methyl N-(furan-3-yl)carbamate is an organic compound that belongs to the class of carbamates It features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, attached to a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl N-(furan-3-yl)carbamate can be synthesized through several methods. One common approach involves the reaction of furan-3-ylamine with methyl chloroformate under basic conditions. The reaction typically proceeds as follows: [ \text{Furan-3-ylamine} + \text{Methyl chloroformate} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow systems to enhance efficiency and yield. The use of environmentally friendly reagents and catalysts, such as dimethyl carbonate and solid catalysts, is also explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: Methyl N-(furan-3-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

    Reduction: The carbamate group can be reduced to form corresponding amines.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: Furan-3-carboxylic acid derivatives.

    Reduction: Furan-3-ylamine derivatives.

    Substitution: Halogenated furan derivatives.

Scientific Research Applications

Methyl N-(furan-3-yl)carbamate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl N-(furan-3-yl)carbamate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby disrupting normal biochemical pathways. The furan ring and carbamate group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: Methyl N-(furan-3-yl)carbamate is unique due to the presence of both the furan ring and the carbamate group, which confer specific reactivity and bioactivity. This combination makes it a versatile compound in various scientific and industrial applications.

Properties

Molecular Formula

C6H7NO3

Molecular Weight

141.12 g/mol

IUPAC Name

methyl N-(furan-3-yl)carbamate

InChI

InChI=1S/C6H7NO3/c1-9-6(8)7-5-2-3-10-4-5/h2-4H,1H3,(H,7,8)

InChI Key

DCTSNXNLHMHQMG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=COC=C1

Origin of Product

United States

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